An In-depth Technical Guide to 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide: Chemical Structure and Molecular Properties
An In-depth Technical Guide to 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide: Chemical Structure and Molecular Properties
This guide provides a comprehensive technical overview of 2-(4-isobutylphenyl)quinoline-4-carbohydrazide, a quinoline derivative of interest in medicinal chemistry. We will delve into its chemical architecture, plausible synthetic pathways, and anticipated molecular and spectroscopic characteristics. Furthermore, we will explore its potential biological activities by drawing parallels with structurally related analogues. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry.[1][2] The quinoline scaffold is a key structural motif in a variety of pharmacologically active agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. The carbohydrazide moiety, when attached to the quinoline core, introduces additional hydrogen bonding capabilities and potential for further chemical modifications, making these derivatives attractive candidates for drug design and development.[4]
Chemical Structure and Nomenclature
The chemical structure of 2-(4-isobutylphenyl)quinoline-4-carbohydrazide consists of a central quinoline ring system. At the 2-position of the quinoline ring, a 4-isobutylphenyl group is attached. A carbohydrazide functional group (-CONHNH2) is substituted at the 4-position of the quinoline core.
IUPAC Name: 2-(4-isobutylphenyl)quinoline-4-carbohydrazide
Molecular Formula: C20H21N3O[5]
Molecular Weight: 319.40 g/mol [5]
Below is a diagram illustrating the chemical structure of the molecule.
Caption: Chemical structure of 2-(4-isobutylphenyl)quinoline-4-carbohydrazide.
Synthesis Pathway
Caption: Proposed synthetic workflow for 2-(4-isobutylphenyl)quinoline-4-carbohydrazide.
Step-by-Step Methodology
Step 1: Pfitzinger Reaction to form the Quinoline Core
The synthesis commences with the Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids.[4]
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Reactants: Isatin is reacted with 4-isobutylacetophenone in the presence of a base, typically potassium hydroxide.
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Solvent: The reaction is usually carried out in a refluxing alcoholic solvent, such as ethanol.
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Mechanism: The isatin ring is opened under basic conditions to form an intermediate that then condenses with the enolate of 4-isobutylacetophenone. Subsequent cyclization and dehydration yield the 2-(4-isobutylphenyl)quinoline-4-carboxylic acid.
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Work-up: Acidification of the reaction mixture precipitates the carboxylic acid product, which can then be collected by filtration.
Step 2: Esterification of the Carboxylic Acid
The resulting carboxylic acid is then converted to its corresponding ester to facilitate the subsequent reaction with hydrazine.
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Reactants: The 2-(4-isobutylphenyl)quinoline-4-carboxylic acid is heated in an excess of an alcohol, such as absolute ethanol.
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Catalyst: A catalytic amount of a strong acid, like concentrated sulfuric acid, is used to promote the esterification.
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Procedure: The reaction mixture is typically refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Isolation: The excess alcohol is removed under reduced pressure, and the crude ester is purified, often by recrystallization.
Step 3: Hydrazinolysis to form the Carbohydrazide
The final step involves the reaction of the ester with hydrazine hydrate to form the desired carbohydrazide.
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Reactants: The ethyl 2-(4-isobutylphenyl)quinoline-4-carboxylate is dissolved in a suitable solvent, such as ethanol.
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Reagent: An excess of hydrazine hydrate is added to the solution.
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Procedure: The reaction mixture is heated at reflux for an extended period. The progress of the reaction can be monitored by TLC.
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Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product, 2-(4-isobutylphenyl)quinoline-4-carbohydrazide, is collected by filtration, washed, and dried.
Molecular and Spectroscopic Properties
The definitive structural elucidation of 2-(4-isobutylphenyl)quinoline-4-carbohydrazide would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectroscopic characteristics can be anticipated.[4][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline and phenyl rings, typically in the range of 7.0-8.5 ppm. The protons of the isobutyl group would appear in the aliphatic region (around 0.9-2.5 ppm). The protons of the carbohydrazide moiety (NH and NH2) would likely appear as broad singlets that are exchangeable with D2O.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the quinoline and phenyl rings in the aromatic region (approximately 110-160 ppm). The carbonyl carbon of the carbohydrazide group is expected to resonate at a lower field (around 160-170 ppm). The carbons of the isobutyl group will be observed in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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N-H Stretching: The N-H stretching vibrations of the amine and amide groups in the carbohydrazide moiety are expected to appear as absorption bands in the region of 3100-3400 cm⁻¹.
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C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group should be observed around 1640-1680 cm⁻¹.
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C=N and C=C Stretching: The stretching vibrations of the C=N bond in the quinoline ring and the C=C bonds in the aromatic rings are expected in the 1450-1620 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (319.40 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Summary of Anticipated Physicochemical Properties
| Property | Anticipated Value/Characteristic |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to be a crystalline solid with a defined melting point |
| Solubility | Likely soluble in organic solvents like DMSO and DMF |
| pKa | The basicity of the quinoline nitrogen and the acidity of the carbohydrazide protons will influence the pKa values. |
Potential Biological Activities and Therapeutic Applications
While there is no specific biological data available for 2-(4-isobutylphenyl)quinoline-4-carbohydrazide in the reviewed literature, the extensive research on quinoline-4-carbohydrazide derivatives allows for informed speculation on its potential pharmacological profile.
Antimicrobial Activity
Many quinoline derivatives are known for their potent antimicrobial effects.[1][4] A key mechanism of action for some quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.[4] The molecular hybridization of a quinoline scaffold with a carbohydrazide moiety has been shown to yield compounds with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[4]
Anticancer Activity
The quinoline core is a prominent feature in several anticancer agents.[2][6][8] Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, some quinoline-based compounds have shown inhibitory activity against epidermal growth factor receptor (EGFR) kinase, a crucial target in cancer therapy.[8][9] Furthermore, quinoline-4-carbohydrazide derivatives have been investigated as inducers of apoptosis in cancer cells.[6]
Conclusion and Future Directions
2-(4-Isobutylphenyl)quinoline-4-carbohydrazide is a molecule with a chemical structure that suggests significant potential for biological activity, drawing from the well-established pharmacological importance of the quinoline and carbohydrazide moieties. The proposed synthetic route is based on robust and well-documented chemical transformations. Future research should focus on the actual synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro and in vivo studies are warranted to evaluate its potential antimicrobial and anticancer activities and to elucidate its mechanism of action. Such investigations will be crucial in determining the therapeutic potential of this promising quinoline derivative.
References
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Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(19), 6527. [Link]
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Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14, 23456-23473. [Link]
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Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PMC. [Link]
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Kumar, S., & Bawa, S. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
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Afrin, S., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13, 28146-28166. [Link]
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Gupta, H., et al. (2009). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]
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Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]
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Mosaffa, F., et al. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC. [Link]
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